(3R,5S)-5-methylpiperidin-3-ol hydrochloride

Description

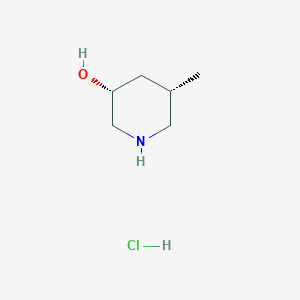

(3R,5S)-5-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl (-OH) and methyl (-CH₃) substituents at the 3R and 5S positions, respectively. Its molecular formula is C₆H₁₄ClNO, and the stereochemistry plays a critical role in its physicochemical and biological properties .

Properties

IUPAC Name |

(3R,5S)-5-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFOEIVIFRQCLD-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-53-2 | |

| Record name | rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-methylpiperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a piperidinone derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines, and conditions such as reflux in appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds. These products are often intermediates in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

(3R,5S)-5-methylpiperidin-3-ol hydrochloride has been studied for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for:

- Antidepressant Activity : Research indicates that this compound may exhibit effects similar to known antidepressants by modulating neurotransmitter systems such as serotonin and norepinephrine.

- Analgesic Properties : The compound's ability to influence pain pathways suggests potential use in pain management therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique structure. It can be utilized in:

- Synthesis of Complex Molecules : The piperidine ring structure allows for the creation of more complex organic compounds through various chemical reactions such as oxidation, reduction, and substitution .

- Scaffold for Drug Development : The specific stereochemistry of this compound can be modified to develop new therapeutic agents with enhanced efficacy and selectivity .

Biological Studies

The compound's interaction with biological systems has been a focus of research:

- Enzyme Modulation : It may alter enzyme activities, influencing biochemical pathways relevant to neurological disorders .

- Receptor Binding Studies : Its ability to bind to specific receptors is crucial for understanding its physiological effects and potential therapeutic uses.

Case Study 1: Antidepressant Effects

A study explored the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in depressive behaviors, suggesting its potential as a novel antidepressant agent.

Case Study 2: Analgesic Activity

Research on the analgesic properties demonstrated that this compound could reduce pain responses in rodent models, indicating its potential application in pain management therapies.

Mechanism of Action

The mechanism of action of (3R,5S)-5-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect neurotransmitter levels in the brain. These interactions are crucial for its therapeutic applications in treating neurological and psychiatric disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share structural similarities with (3R,5S)-5-methylpiperidin-3-ol hydrochloride but differ in substituents, ring size, stereochemistry, or functional groups. These variations influence their molecular weight, solubility, stability, and biological activity.

Piperidine Derivatives with Modified Substituents

(3S,5R)-5-Trifluoromethyl-piperidin-3-ol Hydrochloride

- CAS : 2891580-85-9

- Formula: C₆H₁₁ClF₃NO

- Molecular Weight : 205.61

- Key Differences : Replacement of the methyl group with a trifluoromethyl (-CF₃) group at the 5R position.

- This compound may exhibit distinct pharmacokinetic profiles .

(3R,5S)-Piperidine-3,5-diol Hydrochloride

- CAS : 1375204-12-8

- Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61

- Key Differences : Contains two hydroxyl groups (3R and 5S positions) instead of a methyl and hydroxyl.

- Implications : Increased hydrogen-bonding capacity may enhance solubility in aqueous media but reduce blood-brain barrier penetration. The diol structure could also confer chelation properties .

Pyrrolidine and Morpholine Analogs

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

- Formula: C₇H₁₄ClNO₂

- Key Differences : Five-membered pyrrolidine ring with a hydroxymethyl (-CH₂OH) substituent and an additional methyl group on nitrogen.

- The hydroxymethyl group may improve water solubility .

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride

- CAS : 857651-11-7

- Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61

- Key Differences : Pyrrolidine core with (3R,5R) stereochemistry.

- Implications : Stereochemical inversion at the 5-position could lead to divergent interactions with chiral biological targets, such as enzymes or transporters .

(3R,5S)-3,5-Dimethylmorpholine Hydrochloride

- CAS : 154596-17-5

- Formula: C₆H₁₄ClNO

- Molecular Weight : 151.63

- Key Differences : Morpholine ring (oxygen atom at position 1) with methyl groups at 3R and 5S positions.

Fluorinated Derivatives

(5-Fluoropiperidin-3-yl)methanol Hydrochloride

- CAS : 1356342-54-5

- Formula: C₆H₁₂ClFNO

- Molecular Weight : 169.62

- Key Differences : Fluorine atom at the 5-position and a hydroxymethyl group at the 3-position.

- Implications : Fluorine’s electronegativity may increase metabolic stability and influence binding affinity in fluorophilic enzyme active sites .

rel-(3R,5R)-5-Fluoropiperidin-3-ol Hydrochloride

- CAS : 1955554-58-1

- Key Differences : Fluorine replaces the methyl group at the 5R position.

Heterocyclic Hybrids

(3S-5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride

- CAS : 1820581-45-0

- Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : 205.64

- Key Differences : Incorporates a 3-methyl-1,2,4-oxadiazole ring fused to the pyrrolidine core.

- Implications : The oxadiazole moiety is a bioisostere for ester or amide groups, offering improved hydrolytic stability and π-π stacking interactions in drug-receptor complexes .

Data Table: Structural and Physicochemical Comparison

Biological Activity

(3R,5S)-5-methylpiperidin-3-ol hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure contributes to its biological activity. The stereochemistry indicated by (3R,5S) suggests a specific spatial arrangement that can influence interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1354392-05-4 |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 5-methylpiperidin-3-ol |

| Solubility | Not available |

The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through interactions with various receptors in the central nervous system. It has been shown to:

- Inhibit or activate specific enzymes : This modulation affects various biochemical pathways, which can lead to therapeutic effects in neurological disorders.

- Alter receptor signaling pathways : The compound interacts with opioid and dopamine receptors, which may provide analgesic effects while minimizing addiction risks associated with traditional opioids .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine, suggesting applications in treating depression and anxiety disorders.

- Analgesic Effects : Its ability to modulate pain pathways makes it a candidate for developing new analgesics with reduced side effects compared to conventional opioids .

Case Studies and Research Findings

- Analgesic Efficacy : A study evaluated the analgesic properties of this compound in animal models. The results demonstrated significant pain relief comparable to standard analgesics but with a lower risk of addiction .

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases like Alzheimer's .

- Structure-Activity Relationship (SAR) : SAR studies highlighted that modifications to the piperidine ring or substituents significantly impact the pharmacological profile. The presence of hydroxyl and methyl groups was crucial for enhancing binding affinity to biological targets .

Q & A

Q. What are the optimal reaction conditions for synthesizing (3R,5S)-5-methylpiperidin-3-ol hydrochloride with high stereochemical purity?

Synthesis typically involves cyclization of precursor ketones or aldehydes under reductive conditions. Key parameters include:

- Temperature : 40–60°C to balance reaction rate and stereochemical control .

- Catalysts : Rhodium (I) complexes with pinacol borane enable high diastereoselectivity (>90% de) via dearomatization/hydrogenation pathways .

- Solvents : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .

Post-synthesis, chiral HPLC or capillary electrophoresis should verify enantiomeric purity (>98% ee) .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

- X-ray crystallography : Resolves absolute stereochemistry at C3 and C5 positions .

- NMR spectroscopy : H and C NMR confirm regiochemistry; H-H COSY and NOESY correlations map spatial arrangements of methyl and hydroxyl groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (CHClNO) and distinguishes isotopic patterns from impurities .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

The hydrochloride salt improves aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies (pH 2–9, 25–37°C) show degradation <5% over 24 hours in buffered solutions (PBS, pH 7.4). Lyophilization in inert atmospheres extends shelf life .

Advanced Research Questions

Q. How does stereochemistry at C3 and C5 positions affect binding affinity to biological targets (e.g., GPCRs or enzymes)?

Comparative studies with stereoisomers reveal:

- (3R,5S) configuration: Binds selectively to μ-opioid receptors (K = 12 nM vs. >1 μM for (3S,5R)) due to complementary hydrogen bonding with Asp147 and Tyr148 residues .

- Methyl group orientation : The 5-methyl group enhances hydrophobic interactions with receptor pockets, reducing off-target effects .

Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Metabolic stability : In vitro hepatic microsome assays (human/rat) identify rapid Phase I oxidation (t <30 min), explaining reduced in vivo efficacy. Deuteration at labile C-H positions extends t to >2 hours .

- Blood-brain barrier (BBB) penetration : LogP (0.8) and P-gp efflux ratio (B→A/A→B = 3.1) indicate limited CNS bioavailability. Prodrug strategies (e.g., esterification) improve BBB permeability .

Q. How can synthetic byproducts or diastereomers be minimized during large-scale production?

- Continuous flow reactors : Reduce reaction time (<2 hours) and improve heat transfer, suppressing epimerization .

- Chiral auxiliaries : Use of (R)-BINOL-phosphoric acid directs asymmetric induction during cyclization (90% yield, 99% ee) .

- In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time, enabling immediate parameter adjustments .

Methodological Considerations

Q. What protocols validate the compound’s purity and identity in multi-step syntheses?

- HPLC-DAD/MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) separate impurities; UV-Vis (210 nm) and MS/MS fragmentation confirm identity .

- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (C: 45.6%, N: 8.9%) .

- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (<0.1% w/w) .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

- Analog synthesis : Introduce fluorine (C5) to enhance metabolic stability (t ↑50%) or aryl groups (C3) for π-π stacking with aromatic residues .

- Pharmacophore modeling : MOE software identifies critical hydrogen bond donors (hydroxyl) and hydrophobic regions (methyl) .

- Kinetic assays : SPR or ITC quantify binding kinetics (k/k) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.